![molecular formula C8H7ClN4 B1148713 8-Chloro-3-cyclopropyl-[1,2,4]triazolo[4,3-a]pyrazine CAS No. 140911-01-9](/img/structure/B1148713.png)

8-Chloro-3-cyclopropyl-[1,2,4]triazolo[4,3-a]pyrazine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

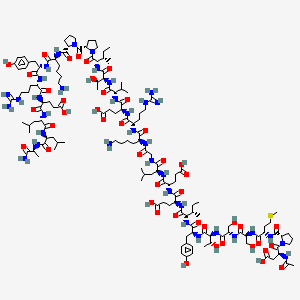

8-Chloro-3-cyclopropyl-[1,2,4]triazolo[4,3-a]pyrazine (CCTP) is a synthetic heterocyclic compound that has been gaining attention in recent years due to its potential applications in scientific research. CCTP is a member of the triazolopyrazine family and is composed of a five-membered ring with three nitrogen atoms, one chlorine atom, and one cyclopropyl group. CCTP has been studied for its potential as a bioactive compound and its ability to modulate biological processes.

Scientific Research Applications

Structural Importance and Synthetic Applications

8-Chloro-3-cyclopropyl-[1,2,4]triazolo[4,3-a]pyrazine belongs to a class of heterocyclic compounds known for their versatile applications in organic synthesis, catalysis, and drug development. The presence of both triazolo and pyrazine rings in its structure offers a unique scaffold for the design of novel compounds with potential biological activities. Such heterocyclic compounds have been extensively studied for their ability to serve as catalysts' ligands, highlighting their importance in synthetic chemistry and material science (Pareek & Kishor, 2015).

Antibacterial and Antifungal Properties

Research into 1,2,4-triazole-containing hybrids has shown promising antibacterial activity, especially against drug-resistant strains of Staphylococcus aureus. These hybrids, which include triazolo and pyrazine rings, exhibit dual or multiple mechanisms of action, suggesting that compounds like this compound could be explored for their potential in combating bacterial infections (Li & Zhang, 2021).

Anticancer and Antiviral Potentials

The structural features of pyrazine derivatives, including those similar to this compound, have been associated with a range of pharmacological effects. These include anticancer, antiviral, and anti-inflammatory activities, which are attributed to their interactions with biological targets through hydrogen bonding and dipole-dipole interactions. Such interactions make these compounds attractive for the development of new therapeutic agents (Kaushik et al., 2019).

Applications in Energetic Materials

The exploration of high-nitrogen-containing azine energetic materials, including pyrazine derivatives, signifies the potential of this compound in the field of energy materials. Such compounds are being studied for their synthetic methods, physical and chemical properties, and applications in propellants and explosives. Their unique structural attributes contribute to improved burning rates, reduced sensitivity, and enhanced detonation performance (Yongjin & Shuhong, 2019).

Mechanism of Action

Target of Action

Similar triazolo[4,3-a]pyrazine derivatives have been found to interact with various receptors and enzymes, including c-met kinase .

Mode of Action

It’s known that similar compounds can interact with their targets, leading to changes in cellular processes .

Biochemical Pathways

Related compounds have been shown to influence various cellular pathways, including apoptosis .

Result of Action

Similar compounds have shown antibacterial activities against both gram-positive staphylococcus aureus and gram-negative escherichia coli strains .

Action Environment

Environmental factors such as temperature, pH, and the presence of other molecules can influence the action, efficacy, and stability of 8-Chloro-3-cyclopropyl-[1,2,4]triazolo[4,3-a]pyrazine . For instance, the synthesis of similar compounds has been shown to be influenced by temperature .

Safety and Hazards

Future Directions

The development of the piperazine-fused triazoles, including [1,2,4]triazolo[4,3-a]pyrazine derivatives, presents challenges and opportunities. These compounds can be synthesized from commercially available non-expensive reagents, and they have potential for further synthetic application for medicinally oriented synthesis .

Biochemical Analysis

Biochemical Properties

8-Chloro-3-cyclopropyl-[1,2,4]triazolo[4,3-a]pyrazine plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, which can lead to alterations in metabolic pathways. For instance, it has been observed to interact with c-Met kinase, an enzyme involved in cell signaling pathways that regulate cell growth and differentiation . The inhibition of c-Met kinase by this compound can result in the modulation of downstream signaling pathways, thereby affecting cellular functions.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound has demonstrated significant anti-tumor activity against several cancer cell lines, including A549, MCF-7, and HeLa cells . The anti-tumor effects are attributed to its ability to inhibit cell proliferation and induce apoptosis. Additionally, this compound influences cell signaling pathways, gene expression, and cellular metabolism, leading to altered cellular functions and reduced tumor growth.

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with specific biomolecules, leading to enzyme inhibition and changes in gene expression. This compound binds to the active site of c-Met kinase, thereby inhibiting its activity . The inhibition of c-Met kinase disrupts the downstream signaling pathways that are crucial for cell proliferation and survival. Additionally, this compound has been shown to modulate the expression of genes involved in cell cycle regulation and apoptosis, further contributing to its anti-tumor effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under standard laboratory conditions, but its activity may decrease over extended periods due to degradation . Long-term exposure to this compound has been associated with sustained inhibition of cell proliferation and induction of apoptosis in cancer cells.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been shown to effectively inhibit tumor growth without causing significant toxicity . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed. These findings highlight the importance of optimizing the dosage to achieve the desired therapeutic effects while minimizing adverse effects.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. This compound is primarily metabolized in the liver, where it undergoes biotransformation by cytochrome P450 enzymes . The metabolites of this compound are further processed and excreted through the kidneys. The interaction of this compound with metabolic enzymes can influence metabolic flux and alter the levels of specific metabolites.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound is known to interact with efflux transporters, which facilitate its movement across cellular membranes . Additionally, binding proteins in the blood can influence the distribution and accumulation of this compound in various tissues. The localization of this compound within specific tissues can impact its therapeutic efficacy and toxicity.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. This compound has been found to localize in the cytoplasm and nucleus of cells, where it exerts its effects on cellular processes . The presence of targeting signals and post-translational modifications can direct this compound to specific subcellular compartments, influencing its interactions with biomolecules and its overall activity.

Properties

IUPAC Name |

8-chloro-3-cyclopropyl-[1,2,4]triazolo[4,3-a]pyrazine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClN4/c9-6-8-12-11-7(5-1-2-5)13(8)4-3-10-6/h3-5H,1-2H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZCRFSFETSJITG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NN=C3N2C=CN=C3Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClN4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.62 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![tert-butyl N-[(3R,4R)-1-benzyl-3-methylpiperidin-4-yl]-N-propylcarbamate](/img/structure/B1148634.png)

![7-Chloro-3-iodo-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1148652.png)